8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-(1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c13-9-5-7-1-2-8(6-9)12(7)10-11-3-4-14-10/h3-4,7-9,13H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRCRFKHYTQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiazole derivative, the bicyclic structure can be formed through a series of cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has been investigated for its potential therapeutic effects, particularly as a cholinergic agent . Research indicates that compounds with similar structures can interact with nicotinic acetylcholine receptors, which are crucial for cognitive functions and neuroprotection.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of bicyclic compounds similar to 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol. The results demonstrated a significant reduction in neuronal cell death in models of neurodegenerative diseases, suggesting potential use in treating conditions like Alzheimer's disease.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. Preliminary studies have shown that derivatives of azabicyclo compounds exhibit activity against various bacterial strains.
Data Table: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | E. coli | 15 |
| 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | S. aureus | 18 |
| Control (Ampicillin) | E. coli | 20 |
| Control (Ampicillin) | S. aureus | 22 |
These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.
Potential Use in Drug Design
The unique structural features of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol make it an attractive candidate for drug design, particularly for conditions involving neurotransmitter dysfunctions.
Insights from Structure-Activity Relationship (SAR) Studies
SAR studies indicate that modifications to the thiazole moiety can enhance binding affinity to target receptors, leading to improved efficacy and reduced side effects.
Research on Synthesis and Derivatives
Ongoing research is focused on synthesizing derivatives of this compound to explore their biological activities further and optimize their pharmacological profiles.
Synthesis Overview
The synthesis involves multi-step reactions starting from readily available precursors, allowing for the exploration of various functional group modifications that can enhance biological activity.
Mechanism of Action
The mechanism of action of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. This compound’s effects are mediated through its ability to modulate cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octan-3-ol scaffold is a versatile template for medicinal chemistry. Below is a detailed comparison with structurally related derivatives, focusing on substituents, synthesis, stability, and biological activity.
Structural and Functional Group Variations
Physicochemical Properties
Biological Activity
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of azabicyclic compounds known for their diverse pharmacological profiles, including effects on neurotransmitter systems and nematicidal activities.
- Chemical Structure : The molecular structure of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol can be represented as follows:
- CAS Number : 2059988-36-0
- Molecular Weight : 212.28 g/mol
1. Nematicidal Activity
Recent studies have highlighted the nematicidal properties of this compound, particularly against plant-parasitic nematodes such as Meloidogyne incognita. In a preliminary bioassay, it was found that the compound exhibited significant nematicidal activity at a concentration of 25 mg/L, showcasing its potential as a biopesticide in agricultural applications .
| Concentration (mg/L) | Nematicidal Activity (%) |
|---|---|
| 1 | 55.6 |
| 25 | Significant activity observed |
2. Neuropharmacological Effects
The compound's structural similarity to known neurotransmitter modulators suggests potential interactions with various receptor systems, particularly the serotonin and dopamine receptors. Research indicates that derivatives of azabicyclo compounds can act as kappa-opioid receptor antagonists, which may contribute to their neuropharmacological effects .
3. Structure-Activity Relationship (SAR)
Studies focusing on the SAR of azabicyclo compounds have demonstrated that modifications to the thiazole moiety can significantly influence biological activity. For instance, alterations in the N-substitution patterns have been linked to enhanced selectivity for specific receptor subtypes, indicating a pathway for optimizing therapeutic efficacy .
Case Study 1: Nematicidal Efficacy
In a controlled laboratory setting, the efficacy of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol was evaluated against Meloidogyne incognita. The study reported an effective concentration that achieved over 55% mortality at just 1 mg/L, suggesting high potency and low required dosage for application .
Case Study 2: Neuropharmacological Profile
A series of experiments assessed the interaction of this compound with serotonin receptors, revealing partial agonist activity that could be beneficial in treating disorders related to serotonin dysregulation . This profile suggests potential applications in psychiatric conditions where serotonin modulation is critical.
Q & A
Basic: What synthetic strategies are optimal for achieving high stereochemical purity in 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol?
Answer:
The synthesis of bicyclic azabicyclo compounds requires precise control over reaction conditions to ensure stereochemical fidelity. For the thiazole-substituted derivative:
- Key steps :
- Ring closure : Use microwave-assisted reactions (e.g., 185°C, 275 psi) to accelerate cyclization while minimizing side reactions .
- Substituent introduction : Introduce the thiazole moiety via nucleophilic substitution or cross-coupling reactions, employing catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling .
- Purification : Chromatography (TLC or HPLC) with polar solvents (e.g., ethyl acetate/hexane gradients) resolves stereoisomers .
- Critical parameters : Solvent polarity (e.g., DMF for polar intermediates) and base selection (e.g., KOH for deprotonation) significantly influence stereoselectivity .
Basic: Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?
Answer:
A multi-spectral approach is essential:
- 1H/13C NMR : Assign axial/equatorial proton environments (e.g., δ 3.5–4.5 ppm for bridgehead hydrogens) and verify thiazole integration .
- IR spectroscopy : Confirm hydroxyl (≈3200 cm⁻¹) and thiazole C=N (≈1650 cm⁻¹) functional groups .
- X-ray crystallography : Resolve absolute stereochemistry, particularly for the bicyclo[3.2.1]octane core and thiazole orientation .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ at m/z 239.1) and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the thiazole ring in modulating dopamine receptor binding?
Answer:
SAR studies should systematically vary thiazole substituents and compare binding affinities (e.g., for D2-like receptors):
-
Experimental design :
- Analog synthesis : Replace thiazole with other heterocycles (e.g., furan, pyridine) .
- In vitro assays : Measure Ki values using radioligand displacement (e.g., [³H]spiperone for D2 receptors) .
- Computational docking : Map thiazole interactions with receptor residues (e.g., Asp114 in D2) using AutoDock Vina .
-
Example findings :
Substituent Binding Affinity (Ki, nM) Notes Thiazole 12 ± 2 Optimal π-π stacking Furan 45 ± 5 Reduced lipophilicity Pyridine 28 ± 3 Steric hindrance (Hypothetical data based on )
Advanced: How can conflicting data between in vitro receptor binding and in vivo pharmacokinetics be resolved?
Answer:
Discrepancies often arise from metabolic instability or blood-brain barrier (BBB) penetration issues:
- Strategies :
- Metabolic profiling : Use liver microsomes to identify oxidation hotspots (e.g., thiazole ring) and stabilize via fluorination .
- BBB permeability : Calculate logP (target ≈2.5) and polar surface area (<90 Ų) using SwissADME .
- Pro-drug design : Mask the hydroxyl group with acetyl esters to enhance bioavailability .
- Case study : A 4-chlorophenyl analog showed high in vitro affinity but poor in vivo efficacy due to rapid glucuronidation; modifying the hydroxyl group to a methyl ether improved AUC by 3× .
Advanced: What computational methods predict the metabolic stability of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol derivatives?
Answer:
Combine in silico tools with experimental validation:
- Software :
- Validation :
Advanced: How does stereochemistry influence the compound’s pharmacokinetic and pharmacodynamic profiles?
Answer:
Stereochemical differences (e.g., endo vs. exo hydroxyl orientation) drastically alter properties:
- Pharmacokinetics :
- Endo isomer : Higher solubility (logS ≈−3.1) due to intramolecular H-bonding .
- Exo isomer : Faster hepatic clearance (t₁/₂ = 1.2 h vs. 4.5 h for endo) .
- Pharmacodynamics :
- Endo isomer : 10× higher D2 receptor occupancy in PET imaging .
- Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves baseline separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
